2(5H)-Oxepinone, 6,7-dihydro-
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Overview
Description
2(5H)-Oxepinone, 6,7-dihydro- is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Oxepinone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to synthesize the desired compound.
Industrial Production Methods
Industrial production methods for 2(5H)-Oxepinone, 6,7-dihydro- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Oxepinone, 6,7-dihydro- can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Reduction: Hydrogenation over catalysts like Raney nickel.
Substitution: Reactions involving alkylating agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at room temperature.
Reduction: Raney nickel as a catalyst under hydrogen atmosphere.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2(5H)-Oxepinone, 6,7-dihydro-, which can be further utilized in different applications.
Scientific Research Applications
2(5H)-Oxepinone, 6,7-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2(5H)-Oxepinone, 6,7-dihydro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.
Comparison with Similar Compounds
2(5H)-Oxepinone, 6,7-dihydro- can be compared with other similar compounds, such as:
- 6,7-Dihydro-5H-benzo 7annulene : Investigated as selective estrogen receptor degraders for cancer treatment .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Used in ionic liquid research.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Known for its biological activities and applications in corrosion inhibition.
The uniqueness of 2(5H)-Oxepinone, 6,7-dihydro- lies in its specific structure and the diverse range of applications it offers, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
57205-07-9 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3,4-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h2,4H,1,3,5H2 |
InChI Key |
QKRUPRBAQFNCCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=O)OC1 |
Origin of Product |
United States |
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